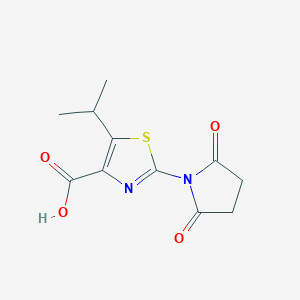

2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring fused with a thiazole ring, which imparts distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid typically involves the coupling of intermediate compounds. One common method includes the use of carbonyldiimidazole (CDI) as a coupling reagent in dry dimethylformamide (DMF) as a solvent . The reaction conditions often require controlled temperatures and specific reagents to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the production efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its stability and reactivity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Applications De Recherche Scientifique

Anticonvulsant and Antinociceptive Properties

Research has indicated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit potent anticonvulsant and antinociceptive activities. For instance, a study developed hybrid pyrrolidine derivatives that demonstrated significant efficacy in mouse models for seizures and pain relief. The lead compound from this study showed effective doses in various seizure models, indicating its potential as a therapeutic agent for epilepsy and neuropathic pain management .

Anti-Cancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Analogous compounds have been tested for their ability to induce apoptosis in cancer cells. For example, the benzene-poly-carboxylic acid complex showed promising results in increasing pro-apoptotic gene expression while decreasing inhibitory gene expression in breast cancer cells . This indicates that similar derivatives could be explored for their anti-cancer effects.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anticonvulsant Activity | A lead compound derived from 2,5-dioxopyrrolidin-1-yl exhibited ED50 values of 23.7 mg/kg in maximal electroshock tests. | Suggests potential for developing new anticonvulsant medications. |

| Anti-Cancer Activity | Analogous compounds induced apoptosis in human breast cancer cells by modulating apoptotic pathways. | Highlights the need for further research into its anti-cancer properties. |

Mécanisme D'action

The mechanism by which 2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in its role as an anticonvulsant, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can modulate neuronal activity, reducing the likelihood of seizures.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,5-Dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidinone ring but differs in its side chain structure.

3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: Another similar compound with a pyrrolidinone ring, but with a thiophene ring attached.

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid is unique due to its combination of a pyrrolidinone ring with a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

The compound 2-(2,5-Dioxopyrrolidin-1-yl)-5-isopropylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole carboxylic acids, characterized by a thiazole ring and a dioxopyrrolidine moiety. Its IUPAC name is This compound , and it has the following chemical formula: C11H14N2O3S.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology. Below are key findings from various studies:

Anticonvulsant Activity

A study investigating hybrid compounds derived from pyrrolidine, including derivatives similar to this compound, reported significant anticonvulsant properties. The compound demonstrated efficacy in reducing seizure activity in animal models, with an effective dose (ED50) comparable to established antiepileptic drugs such as ethosuximide and valproic acid .

Antitumor Effects

Another area of interest is the compound's potential anticancer properties. Research has shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, studies have indicated that compounds with similar structures can induce apoptosis and disrupt cell cycle progression in cancer cells by targeting specific signaling pathways involved in tumor growth .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- GABAergic Modulation : The compound may enhance GABAergic neurotransmission, which could explain its anticonvulsant effects. Increased GABA levels have been linked to reduced neuronal excitability .

- Inhibition of Oncogenic Pathways : Similar thiazole compounds have been shown to inhibit key oncogenic pathways such as PI3K/Akt and MAPK signaling, leading to decreased survival signals in cancer cells .

Study 1: Anticonvulsant Efficacy

In a controlled study involving mice, the administration of this compound resulted in a significant reduction in seizure frequency compared to the control group. The observed ED50 values were indicative of its potential as a therapeutic agent for epilepsy management .

Study 2: Cytotoxicity Against Cancer Cells

In vitro experiments demonstrated that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7). The treatment led to increased apoptosis rates and decreased cell viability as assessed by MTT assays. Flow cytometry analysis confirmed the induction of apoptosis via the intrinsic pathway .

Data Summary

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-5(2)9-8(10(16)17)12-11(18-9)13-6(14)3-4-7(13)15/h5H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQNWZRAYRQJKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(S1)N2C(=O)CCC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.